N-CYCLOPROPYL-5-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDINO]-5-OXOPENTANAMIDE
Description
N-CYCLOPROPYL-5-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDINO]-5-OXOPENTANAMIDE is a complex organic compound that features a cyclopropyl group, a fluorinated benzisoxazole moiety, and a piperidine ring
Properties
IUPAC Name |
N-cyclopropyl-5-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxopentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c21-14-4-7-16-17(12-14)27-23-20(16)13-8-10-24(11-9-13)19(26)3-1-2-18(25)22-15-5-6-15/h4,7,12-13,15H,1-3,5-6,8-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWMNKRUGJWJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCC(=O)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-5-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDINO]-5-OXOPENTANAMIDE typically involves multiple steps:
Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of an appropriate precursor, such as 2-nitrobenzyl alcohol, under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Piperidine Ring Formation: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using diazomethane or a similar reagent.
Amide Bond Formation: The final step involves the formation of the amide bond, typically through a coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-5-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDINO]-5-OXOPENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzisoxazole ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) under hydrogen gas (H2) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated reagents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong nucleophiles (e.g., sodium hydride) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-CYCLOPROPYL-5-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDINO]-5-OXOPENTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-5-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDINO]-5-OXOPENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzisoxazole moiety may play a key role in binding to these targets, while the piperidine ring could influence the compound’s overall pharmacokinetics and dynamics. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)benzisoxazole: Shares the benzisoxazole and piperidine components but lacks the cyclopropyl and amide groups.
Risperidone: An antipsychotic that also contains a benzisoxazole ring but differs in its overall structure and pharmacological profile.
Uniqueness
N-CYCLOPROPYL-5-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDINO]-5-OXOPENTANAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, could influence the compound’s stability and reactivity compared to similar molecules.
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